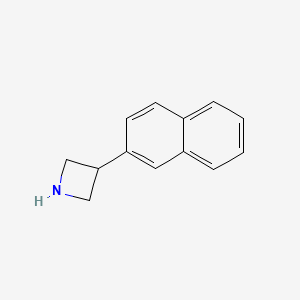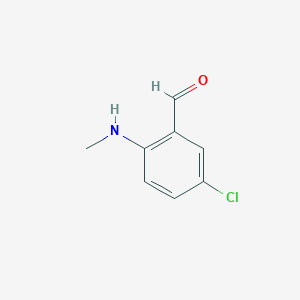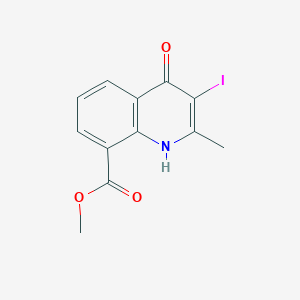
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is a synthetic organic compound belonging to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate under acidic conditions to form the quinoline core. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products include azido, cyano, or other substituted quinoline derivatives.
Oxidation: Oxidized products may include quinoline N-oxides.
Reduction: Reduced products may include dihydroquinoline derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: It is used as a probe to study biological pathways and enzyme interactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mécanisme D'action
The mechanism of action of methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the quinoline core and the ester group also provides a versatile scaffold for further chemical modifications.
Propriétés
Formule moléculaire |
C12H10INO3 |
|---|---|
Poids moléculaire |
343.12 g/mol |
Nom IUPAC |
methyl 3-iodo-2-methyl-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-6-9(13)11(15)7-4-3-5-8(10(7)14-6)12(16)17-2/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
YMHYZMRGLBWKPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
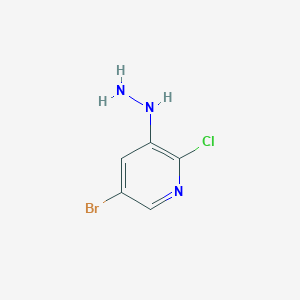


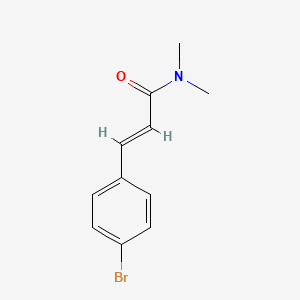
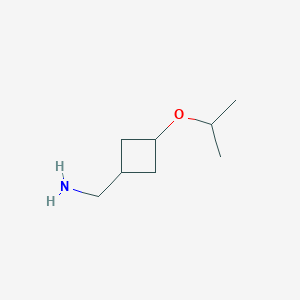
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)
![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
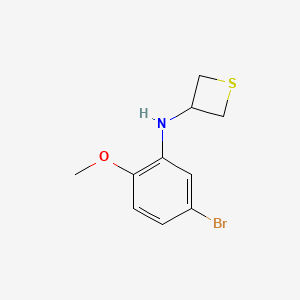
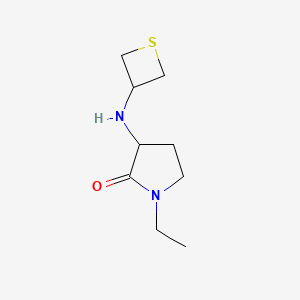
![3-((3-(Dimethylamino)propyl)amino)-7-fluoro-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12996331.png)

